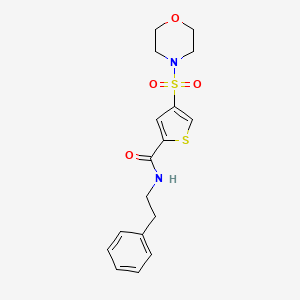
4-(4-morpholinylsulfonyl)-N-(2-phenylethyl)-2-thiophenecarboxamide
Übersicht
Beschreibung
4-(4-morpholinylsulfonyl)-N-(2-phenylethyl)-2-thiophenecarboxamide, also known as Motesanib, is a small molecule inhibitor that targets multiple receptor tyrosine kinases. It has shown potential in treating various types of cancer, including lung, thyroid, and breast cancer.
Wirkmechanismus
4-(4-morpholinylsulfonyl)-N-(2-phenylethyl)-2-thiophenecarboxamide exerts its anti-tumor effects by inhibiting the activity of multiple receptor tyrosine kinases. By blocking the signaling pathways that promote tumor angiogenesis and growth, this compound can prevent the formation of new blood vessels and slow down tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. It can inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce tumor angiogenesis. Additionally, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy when used in combination.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(4-morpholinylsulfonyl)-N-(2-phenylethyl)-2-thiophenecarboxamide is its broad-spectrum activity against multiple receptor tyrosine kinases. This makes it a promising candidate for treating various types of cancer. However, this compound has also been shown to have some limitations in lab experiments, such as low solubility and poor bioavailability.
Zukünftige Richtungen
There are several future directions for 4-(4-morpholinylsulfonyl)-N-(2-phenylethyl)-2-thiophenecarboxamide research. One potential area of focus is identifying biomarkers that can predict response to this compound treatment. Another area of interest is exploring the use of this compound in combination with other targeted therapies or immunotherapies. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in treating different types of cancer.
In conclusion, this compound is a promising small molecule inhibitor that targets multiple receptor tyrosine kinases and has shown potential in treating various types of cancer. Its mechanism of action involves blocking the signaling pathways that promote tumor angiogenesis and growth. While this compound has some limitations in lab experiments, there are several future directions for research that could further enhance its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
4-(4-morpholinylsulfonyl)-N-(2-phenylethyl)-2-thiophenecarboxamide has been extensively studied for its potential in treating various types of cancer. It has been shown to inhibit multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT). These receptors play a critical role in tumor angiogenesis and growth, making them attractive targets for cancer therapy.
Eigenschaften
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(2-phenylethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c20-17(18-7-6-14-4-2-1-3-5-14)16-12-15(13-24-16)25(21,22)19-8-10-23-11-9-19/h1-5,12-13H,6-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXCISNKUGYRFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4402163.png)
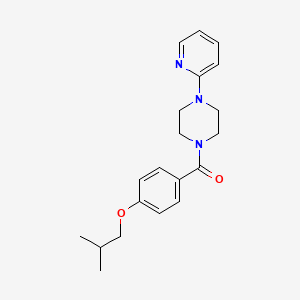
![N-(4-acetylphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4402172.png)
![3-(allyloxy)-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B4402181.png)
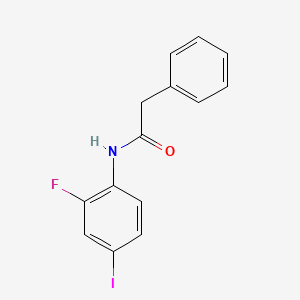
![1-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4402190.png)
![N-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4402196.png)
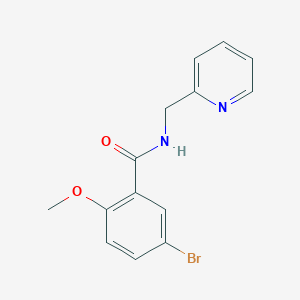
![4-[3-(5-methyl-2-nitrophenoxy)propyl]morpholine hydrochloride](/img/structure/B4402221.png)
![N-[4-(acetylamino)phenyl]-4-(allyloxy)benzamide](/img/structure/B4402224.png)
![4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]-3-ethoxybenzaldehyde hydrochloride](/img/structure/B4402226.png)
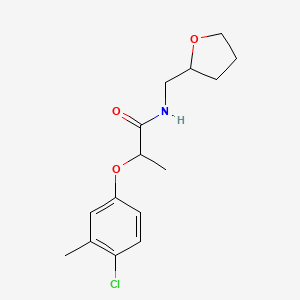
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4402242.png)
![2-methyl-N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4402257.png)